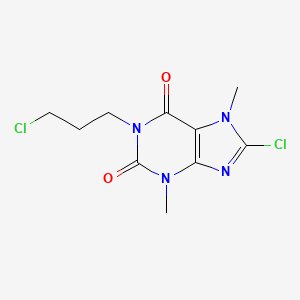
3,5-Difluoro-2-i-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in tetrahydrofuran (THF) solution. It is often utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3,5-difluoro-2-iso-pentyloxybromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Palladium or nickel catalysts are commonly used.
Solvent: THF is used as the solvent to maintain the stability of the organozinc reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Negishi coupling to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include palladium or nickel catalysts, and electrophiles such as aryl halides.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used for the synthesis of complex organic molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products formed from its reactions are often explored for their biological activity. These products can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. This process is typically catalyzed by palladium or nickel, which helps in the oxidative addition and reductive elimination steps of the reaction .
Comparación Con Compuestos Similares
3,5-Difluorophenylzinc Bromide: Similar in structure but lacks the iso-pentyloxy group.
2-Iso-Pentyloxyphenylzinc Bromide: Similar but lacks the difluoro substituents.
Uniqueness: The presence of both the difluoro and iso-pentyloxy groups in 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE provides unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
Propiedades
Fórmula molecular |
C11H13BrF2OZn |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13;;/h3,7-8H,5-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KNVXDDXFAOLSJB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


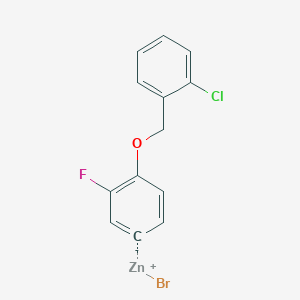

![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
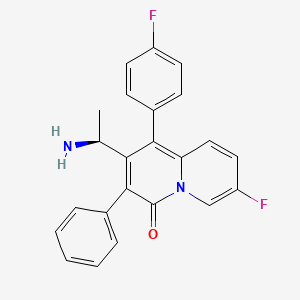
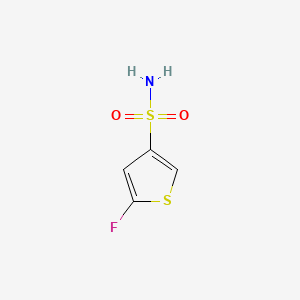
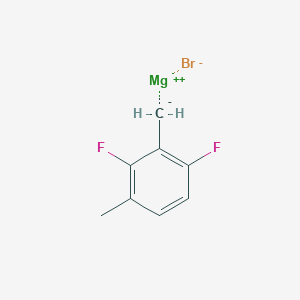
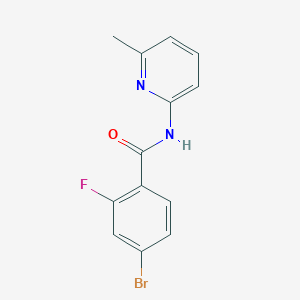
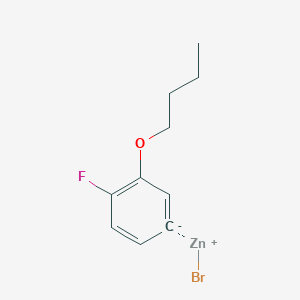
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
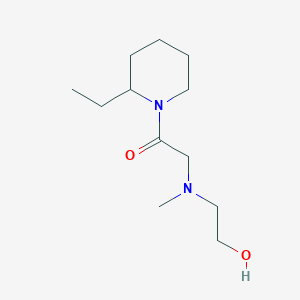
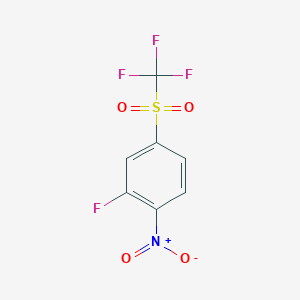
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

